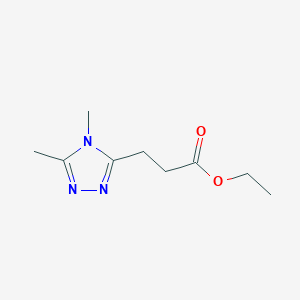

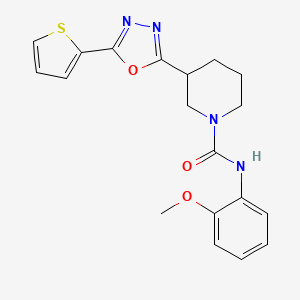

![molecular formula C10H10N2O3 B2479539 Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1263062-28-7](/img/structure/B2479539.png)

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C10H10N2O3 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation, which offers advantages such as speed, cleanliness, high yield, simple workup, and environmental friendliness .Molecular Structure Analysis

The molecular structure of “this compound” includes a methoxy group (OCH3) attached to the 7th carbon atom of the imidazo[1,2-a]pyridine ring, and a carboxylate group (COO-) attached to the 6th carbon atom .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 206.201 . Further physical and chemical properties are not specified in the available resources.Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Research by Lombardino (1968) explored the synthesis of compounds related to Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate, including 6-methoxyimidazo[1,2-b]pyridazine and its derivatives. This study focused on the synthesis and characterization of carboxylic acids, esters, and quaternary salts derived from this ring system, as well as their reactions (Lombardino, 1968).

Chemical Reactivity and Transformations : The work by Bäuerlein et al. (2009) demonstrated a novel catalytic synthesis of bicyclic imidazole derivatives, including 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, through a tandem hydroformylation-cyclization sequence. This research provides insight into the chemical reactivity and potential transformations of similar compounds (Bäuerlein et al., 2009).

Pharmacological Applications

Cancer Chemotherapy : Almeida et al. (2018) explored the use of selenylated imidazo[1,2-a]pyridines in breast cancer chemotherapy. These compounds showed high cytotoxicity and were effective in inhibiting cell proliferation, DNA cleavage, and inducing apoptosis in cancer cells. This research suggests potential applications of this compound derivatives in cancer treatment (Almeida et al., 2018).

Anti-inflammatory Activities : Research by Di Chiacchio et al. (1998) and Abignente et al. (1982) involved the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives for their anti-inflammatory and analgesic activities. These studies contribute to understanding the therapeutic potential of this compound in treating inflammatory conditions (Di Chiacchio et al., 1998), (Abignente et al., 1982).

Other Applications

- HIV-Integrase Inhibition : Boros et al. (2006) synthesized derivatives of this compound and evaluated their activity as HIV-integrase strand transfer inhibitors. The study highlighted the potential of these compounds in developing new antiviral therapies (Boros et al., 2006).

Future Directions

The future directions for “Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate” could involve further exploration of its potential applications in medicinal chemistry, given the promising bioactivity of imidazo[1,2-a]pyridine derivatives . More research is needed to fully understand its properties and potential uses.

Mechanism of Action

Target of Action

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate is a derivative of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to show anti-tb activity through various mechanisms . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways related to these conditions.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to show anti-tb activity , suggesting that they may have a significant impact on the molecular and cellular processes related to this condition.

properties

IUPAC Name |

methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-8-5-9-11-3-4-12(9)6-7(8)10(13)15-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAXTDXUEGHEHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CN2C=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

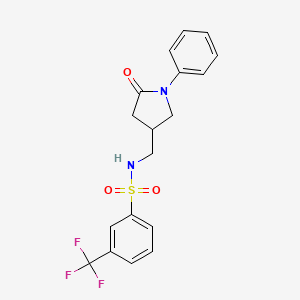

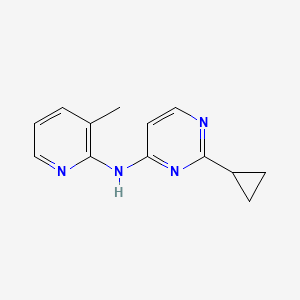

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2479458.png)

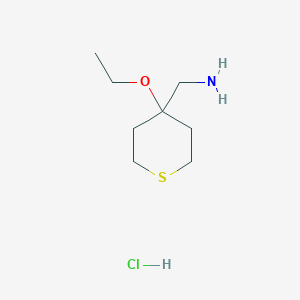

![N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2479462.png)

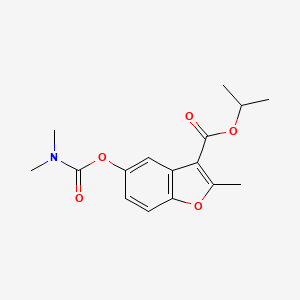

![3-[1-(2-Ethoxyethyl)-2-(4-fluorophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2479464.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide](/img/structure/B2479469.png)

![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B2479470.png)

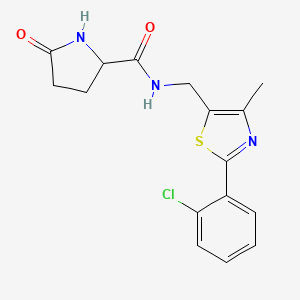

![N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2479472.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2479476.png)